2-{[(E)-(4,5-dibromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[(E)-[(4,5-DIBROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that features a combination of thiophene and benzothiophene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(4,5-DIBROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the following steps:
Formation of the Dibromothiophene Intermediate: This step involves the bromination of thiophene to produce 4,5-dibromothiophene. The reaction is usually carried out using bromine in the presence of a catalyst.
Condensation Reaction: The dibromothiophene intermediate is then reacted with an appropriate aldehyde to form the Schiff base. This reaction is typically carried out under reflux conditions in the presence of a base.
Cyclization: The Schiff base undergoes cyclization to form the final product. This step may require specific conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
2-[(E)-[(4,5-DIBROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene: A simpler compound with similar structural features.
4-Bromo-2-methylphenyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of 2-[(E)-[(4,5-DIBROMOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its combination of thiophene and benzothiophene structures, which confer specific electronic and chemical properties that are not present in simpler compounds.
Properties
Molecular Formula |
C15H12Br2N2S2 |
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Molecular Weight |
444.2 g/mol |
IUPAC Name |
2-[(E)-(4,5-dibromothiophen-2-yl)methylideneamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C15H12Br2N2S2/c1-8-2-3-10-11(6-18)15(21-13(10)4-8)19-7-9-5-12(16)14(17)20-9/h5,7-8H,2-4H2,1H3/b19-7+ |
InChI Key |
QLMADRXMNAORFG-FBCYGCLPSA-N |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC(=C(S3)Br)Br |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)N=CC3=CC(=C(S3)Br)Br |
Origin of Product |
United States |
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